![molecular formula C8H7FN4O B3033745 2-azido-N-(4-fluorophenyl)acetamide CAS No. 1160748-08-2](/img/structure/B3033745.png)
2-azido-N-(4-fluorophenyl)acetamide
Overview
Description
The molecule 2-azido-N-(4-fluorophenyl)acetamide is a novel compound that has been synthesized and characterized for its potential as an antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. The compound features a fluorophenyl group, which is a common motif in medicinal chemistry due to its ability to modulate the biological activity of pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds has been reported, where primary compounds such as 3-fluoro-4-cyanophenol have been used to synthesize novel acetamide derivatives. These compounds, including 2-azido-N-(4-fluorophenyl)acetamide, are typically characterized using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .
Molecular Structure Analysis
The molecular structure and vibrational assignments of a similar compound, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, have been investigated using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set. The optimized geometry indicates a near-planarity between the phenyl and pyrimidine rings, which may be relevant for the molecular interactions of 2-azido-N-(4-fluorophenyl)acetamide as well .
Chemical Reactions Analysis
The chemical reactivity of the compound has been explored through natural bond orbital (NBO) analysis, revealing strong stable hydrogen-bonded interactions, which are crucial for the biological activity of the molecule. The presence of the electronegative fluorine atom is likely to influence the reactivity and intermolecular contacts of the azido-N-(4-fluorophenyl)acetamide derivative .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, including drug likeness, have been assessed based on Lipinski's rule of five, which predicts good oral bioavailability. Additionally, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been calculated to provide insights into the pharmacokinetic profile of the molecule. The binding energy obtained from molecular docking studies suggests a strong interaction with the SARS-CoV-2 protease, indicating the potential of 2-azido-N-(4-fluorophenyl)acetamide as an antiviral drug candidate .
Scientific Research Applications
Crystalline Forms and Therapeutic Applications : A crystalline form (form B) of a similar compound, AZD-5423, which is a glucocorticoid receptor agonist, has been claimed to be more effective in the treatment of asthma and chronic obstructive pulmonary disease due to better absorption post-inhalation compared to Form A drug. This highlights the significance of crystalline forms in drug efficacy (Norman, 2013).
Potential Pesticides : Some derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including a compound closely related to 2-azido-N-(4-fluorophenyl)acetamide, have been characterized as potential pesticides. Their properties were determined using X-ray powder diffraction (Olszewska, Pikus, & Tarasiuk, 2008).
Inhibitors of Enzymes : New acetamido azasugars synthesized as analogs to 2-azido-N-(4-fluorophenyl)acetamide have been tested as inhibitors of β-N-acetylglucosaminase, showing competitive inhibition. These compounds could be useful for synthesizing inhibitors of N-acetylglucosaminyltransferase, indicating potential medical applications (Takaoka, Kajimoto, & Wong, 1993).
Synthesis and Utility in Organic Chemistry : Aryl and heteroaryl azido compounds, including derivatives of 2-azido-N-(4-fluorophenyl)acetamide, have been synthesized under various conditions, including ultrasonic irradiation. These compounds have diverse applications in organic synthesis and chemical research (Ranjbar-Karimi & Azizi, 2017).
Immunomodulation : A compound structurally similar to 2-azido-N-(4-fluorophenyl)acetamide, CL 259,763, has been shown to enhance the immune response in various models, indicating its potential as an immunomodulator in cancer therapy (Wang et al., 1988).
Antimicrobial Agents : Certain derivatives, such as 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, have been synthesized and evaluated for antimicrobial properties. The presence of fluorine atoms in these compounds significantly enhances their antimicrobial properties (Parikh & Joshi, 2014).
Inhibition of Tyrosinase : Triazole-based derivatives, including a compound similar to 2-azido-N-(4-fluorophenyl)acetamide, have been shown to inhibit mushroom tyrosinase, suggesting their potential use in designing new drugs against melanogenesis (Hassan et al., 2022).
Modulation of Immune Response to Tumors : Another compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, has been found to modify lymphoid cell reactivity affected by tumor growth, demonstrating immunomodulating effects that could be exploited in augmenting the immune response in tumor therapy (Wang et al., 2004).
properties
IUPAC Name |
2-azido-N-(4-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFZJRQNDLNGIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(4-fluorophenyl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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